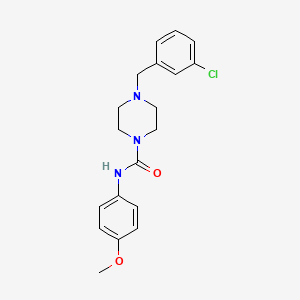![molecular formula C16H17N3O2 B5439953 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide](/img/structure/B5439953.png)
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, also known as PBP, is a synthetic compound that has been extensively studied for its potential use in scientific research. PBP is a proline derivative that has been shown to have a range of biochemical and physiological effects, making it an interesting target for further investigation. In We will also discuss future directions for research on this compound.
Mecanismo De Acción
The mechanism of action of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide is thought to involve binding to the proline-binding site of cyclophilin A, which can lead to changes in the conformation of the enzyme and its associated proteins. This can have downstream effects on a range of biological processes, including protein folding, signaling, and cell cycle regulation.
Biochemical and Physiological Effects:
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have a range of biochemical and physiological effects, including the ability to inhibit the activity of cyclophilin A and its associated proteins. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been shown to have anti-inflammatory effects, and may have potential as a therapeutic agent for a range of inflammatory diseases. Additionally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to have antiviral activity against HIV-1 and other viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide for lab experiments is its specificity for the proline-binding site of cyclophilin A, which allows for targeted manipulation of this enzyme and its associated proteins. However, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be difficult to synthesize and purify, which can limit its use in some experimental settings. Additionally, the effects of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide can be context-dependent, and may vary depending on the specific biological system being studied.
Direcciones Futuras
There are a range of future directions for research on 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide, including further exploration of its mechanism of action and its potential therapeutic applications. Additionally, there is potential for the development of new analogs of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide with improved properties, such as increased specificity or potency. Finally, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide may have potential as a tool for studying the role of proline derivatives in a range of biological processes, and further research in this area could lead to new insights into the fundamental mechanisms of life.
Métodos De Síntesis
The synthesis of 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide involves the reaction of N-Boc-proline with 4-(1H-pyrrol-1-yl)benzoic acid in the presence of a coupling agent such as HATU or PyBOP. The resulting compound is then deprotected using trifluoroacetic acid to yield 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide.
Aplicaciones Científicas De Investigación
1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been used in a range of scientific research applications, including as a tool for studying the role of proline derivatives in biological systems. In particular, 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has been shown to bind to the proline-binding site of cyclophilin A, an enzyme that is involved in a range of biological processes. 1-[4-(1H-pyrrol-1-yl)benzoyl]prolinamide has also been used to study the role of proline derivatives in protein folding and stability.
Propiedades
IUPAC Name |
1-(4-pyrrol-1-ylbenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-15(20)14-4-3-11-19(14)16(21)12-5-7-13(8-6-12)18-9-1-2-10-18/h1-2,5-10,14H,3-4,11H2,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGMITAQXUIGAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)N3C=CC=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5439877.png)
![1-[(4,5-dichloro-2-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B5439887.png)
![{[5-(4-bromo-2-methylphenyl)-2-furyl]methyl}(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5439894.png)
![4-{[3-(3-bromophenyl)-2-(2-furoylamino)acryloyl]amino}butanoic acid](/img/structure/B5439897.png)
![2-{4-[2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)vinyl]-2-ethoxyphenoxy}acetamide](/img/structure/B5439911.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B5439914.png)
![3-(benzylthio)-6-(3-nitrophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439928.png)
![methyl 2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5439940.png)
![4-[3-(2,3-dimethoxyphenyl)-1-phenyl-2-propen-1-ylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5439948.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(4-ethoxyphenyl)acetamide](/img/structure/B5439956.png)
![N-ethyl-N-(2-hydroxyethyl)-2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5439967.png)
![7-acetyl-3-(ethylthio)-6-(5-iodo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5439975.png)
